molecular formula C15H16ClNO3 B6663122 2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid

2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid

Cat. No.: B6663122
M. Wt: 293.74 g/mol
InChI Key: JFGQQCDWDGSXCF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid is an organic compound with a complex structure that includes a chlorophenyl group, a cyclopentene ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form a 4-chlorophenyl intermediate.

    Cyclopentene Derivative Preparation: A cyclopentene derivative is prepared through a series of reactions, including cyclization and functional group modifications.

    Acylation Reaction: The 4-chlorophenyl intermediate is then acylated with the cyclopentene derivative to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to different reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as anti-inflammatory or analgesic effects.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetic acid: Lacks the cyclopentene and amide groups, making it less complex.

    2-(4-Chlorophenyl)-2-(cyclopentylamino)acetic acid: Similar structure but with a saturated cyclopentyl group instead of a cyclopentene ring.

    2-(4-Bromophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid is unique due to its combination of a chlorophenyl group, a cyclopentene ring, and an acetic acid moiety. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3/c16-12-7-5-11(6-8-12)14(15(19)20)17-13(18)9-10-3-1-2-4-10/h1,3,5-8,10,14H,2,4,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGQQCDWDGSXCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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